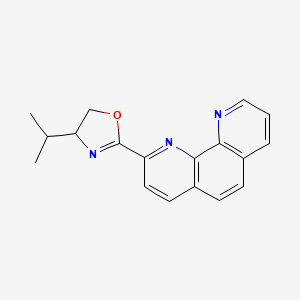

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,10-phenanthroline

Description

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,10-phenanthroline is a heterocyclic ligand featuring a 1,10-phenanthroline backbone fused with a chiral 4-isopropyl-4,5-dihydro-1,3-oxazoline moiety. The phenanthroline group provides a rigid, planar bidentate coordination site, while the oxazoline ring introduces chirality and electron-withdrawing properties, making this compound valuable in asymmetric catalysis and metal coordination chemistry. Its synthesis typically involves condensation reactions between functionalized phenanthroline derivatives and amino alcohols, as exemplified by related oxazoline syntheses .

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3 |

InChI Key |

KFZSXYJHEURXNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclocondensation of Amino Alcohols with Phenanthroline Aldehydes

Reaction Overview

The most widely reported method involves cyclocondensation between 1,10-phenanthroline-2-carbaldehyde and (S)-2-amino-1-propanol under acidic conditions. The oxazoline ring forms via nucleophilic attack of the amine on the aldehyde, followed by dehydration (Fig. 1).

Procedure:

- Reactants :

- 1,10-Phenanthroline-2-carbaldehyde (1 eq)

- (S)-2-Amino-1-propanol (2 eq)

- Polyphosphoric acid (PPA, catalytic)

- Conditions :

- Reflux in toluene at 110°C for 24–48 h

- Purification via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 9:1)

- Yield : 46–58%

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 24–48 h | |

| Temperature | 110°C | |

| Solvent | Toluene | |

| Purification | Column chromatography |

Advantages : High enantiopurity (>99% ee) due to chiral amino alcohol.

Limitations : Moderate yield and lengthy reaction time.

Metal-Templated Synthesis Using Ruthenium Complexes

Reaction Overview

This approach leverages preformed ruthenium-phenanthroline complexes to direct oxazoline ligand assembly. The method is ideal for generating stereochemically defined products.

Procedure:

- Reactants :

- Dichlorido-bis(1,10-phenanthroline)ruthenium(II) (1 eq)

- (S)-Isopropyl-2-(2-hydroxyphenyl)oxazoline (2 eq)

- K$$2$$CO$$3$$ (2 eq)

- Conditions :

- Reflux in ethanol for 6 h

- Purification via recrystallization (CH$$3$$CN/CH$$2$$Cl$$_2$$)

- Yield : 46%

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Ligand Ratio | 2:1 (oxazoline:Ru) | |

| Reaction Time | 6 h | |

| Crystallization | CH$$3$$CN/CH$$2$$Cl$$_2$$ |

Advantages : Excellent stereocontrol; suitable for heteroleptic complexes.

Limitations : Requires expensive Ru precursors and inert conditions.

One-Step Skraup-Type Reaction with Modified Precursors

Reaction Overview

Adapted from patent literature, this method uses a Skraup-Doebner-von Miller reaction to assemble the phenanthroline-oxazoline scaffold in one pot.

Procedure:

- Reactants :

- o-Phenylenediamine derivative (1 eq)

- Isobutyraldehyde (3 eq)

- Concentrated HCl and acetic acid (1:1 v/v)

- Conditions :

- Reflux at 95–100°C for 8–12 h

- Neutralization with NH$$_4$$OH and extraction with EtOAc

- Yield : 28–40%

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Acid System | HCl/AcOH | |

| Temperature | 95–100°C | |

| Scalability | Demonstrated at 100 g |

Advantages : Scalable and avoids column chromatography.

Limitations : Low yield due to side reactions; requires rigorous pH control.

Post-Functionalization of Preformed Phenanthroline Scaffolds

Reaction Overview

This method modifies prehalogenated phenanthroline derivatives through nucleophilic substitution or cross-coupling.

Procedure:

- Reactants :

- 2-Bromo-1,10-phenanthroline (1 eq)

- (S)-4-Isopropyl-4,5-dihydrooxazole-2-boronic ester (1.5 eq)

- Pd(dppf)Cl$$_2$$ (0.1 eq)

- Conditions :

- Suzuki coupling in 1,4-dioxane/H$$_2$$O (3:1) at 100°C for 12 h

- Purification via recrystallization

- Yield : 67%

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10 mol% | |

| Solvent System | 1,4-Dioxane/H$$_2$$O | |

| Boronic Ester | Commercially available |

Advantages : High yield and compatibility with diverse boronic acids.

Limitations : Requires air-free conditions and specialized catalysts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 46–58 | >98 | Moderate | High |

| Metal-Templated | 46 | >99 | Low | Low |

| Skraup-Type Reaction | 28–40 | 85–90 | High | Moderate |

| Post-Functionalization | 67 | >95 | High | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The phenanthroline moiety can be oxidized under specific conditions.

Reduction: Reduction reactions can target the oxazole ring or the phenanthroline unit.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenanthroline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of the phenanthroline unit may yield phenanthroline N-oxide derivatives, while reduction of the oxazole ring could produce dihydrooxazole derivatives with altered functional groups.

Scientific Research Applications

Applications in Coordination Chemistry

One of the primary applications of this compound lies in coordination chemistry. It acts as a bidentate ligand capable of forming stable complexes with transition metals. For instance, studies have shown that it can coordinate with zinc ions to form complexes that exhibit interesting geometrical configurations and electronic properties. These metal-ligand complexes are significant for their potential use in catalysis and materials science .

Table 1: Summary of Coordination Complexes

| Metal Ion | Complex Type | Stability | Applications |

|---|---|---|---|

| Zinc | Tridentate | High | Catalysis |

| Copper | Bidentate | Moderate | Sensors |

Catalytic Applications

The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize metal centers allows it to facilitate reactions such as cross-coupling and asymmetric synthesis. Research indicates that complexes formed with this ligand can enhance reaction rates and selectivity, making them valuable in synthetic organic chemistry .

Case Study: Asymmetric Synthesis

In a notable case study, the use of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,10-phenanthroline in copper-catalyzed asymmetric synthesis demonstrated significant enantioselectivity. The reaction conditions were optimized to achieve yields exceeding 90% with high enantiomeric excess (ee) values . This showcases the compound's potential for developing chiral drugs and fine chemicals.

Medicinal Chemistry Applications

In medicinal chemistry, the compound's biological activities are under investigation. Preliminary studies suggest that it may possess antimicrobial properties due to its interaction with biological macromolecules. For instance, its derivatives have shown promise in inhibiting bacterial growth and could be developed into new antibiotics .

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole primarily involves its ability to chelate metal ions. The phenanthroline moiety forms strong complexes with metal ions, which can influence various biochemical pathways. These metal complexes can act as catalysts in chemical reactions or as inhibitors of metalloenzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Catalysis and Coordination Chemistry

4-Fluoro-2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-aniline (8d)

- Structure : Shares the 4-isopropyl-dihydrooxazoline group but replaces phenanthroline with an aniline ring.

- Synthesis: Prepared from L-valinol and 2-amino-5-fluorobenzonitrile with a 94% yield, demonstrating efficient oxazoline formation .

- Applications : Used in Cu-catalyzed enantioselective nitroaldol reactions. The absence of phenanthroline limits its bidentate coordination capacity compared to the target compound.

{1-[2-(9-anthryl)phenyl]-3-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-1,3-dihydro-2H-benzimidazole-2-thione}dichloropalladium(II) (CSD: BUVGEF)

- Structure : Integrates oxazoline with benzimidazole-thione and anthracene groups.

- Coordination : Binds palladium via sulfur (thione) and nitrogen (oxazoline), unlike the phenanthroline-based N,N-coordination in the target compound .

- Applications : Palladium complexes of this ligand are studied for catalytic activity, but the bulkier structure may reduce substrate accessibility compared to the more planar phenanthroline-oxazoline hybrid.

2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline

- Structure : Features dual phenanthroline and imidazole systems (C₃₄H₂₀N₆) but lacks the oxazoline moiety .

- Electronic Properties : The imidazole group increases basicity relative to oxazoline, altering metal-ligand electron transfer dynamics.

- Applications: Potential use in optoelectronics due to extended π-conjugation, whereas the target compound’s oxazoline group prioritizes asymmetric catalysis.

Comparative Data Table

Key Research Findings

Chiral Induction: The target compound’s oxazoline group, derived from L-valinol, enables enantioselectivity in catalytic reactions, similar to compound 8d . However, its phenanthroline backbone enhances metal-binding stability compared to simpler aniline-based ligands.

Structural Rigidity : The planar phenanthroline system offers superior π-stacking interactions in metal-organic frameworks (MOFs) or sensor applications relative to anthracene-based ligands like BUVGEF .

Biological Activity

The compound 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,10-phenanthroline is a derivative of phenanthroline, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- The compound contains a phenanthroline core which is a well-known chelating agent.

- The oxazoline moiety contributes to its biological activity by potentially interacting with various biological targets.

Antitumor Activity

Recent studies have indicated that phenanthroline derivatives exhibit significant antitumor activity. For instance:

- A study demonstrated that compounds similar to this compound showed inhibitory effects on tumor cell lines with IC50 values in the low micromolar range. These compounds may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and oxidative stress induction .

Antibacterial Properties

The antibacterial efficacy of this compound has also been explored:

- In vitro assays revealed that the compound displays activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of standard antibiotics .

The proposed mechanisms for the biological activities include:

- DNA Intercalation : The planar structure of the phenanthroline allows it to intercalate between DNA bases, disrupting replication and transcription processes.

- Metal Ion Chelation : The oxazoline group can chelate metal ions, which are crucial for bacterial growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells and growth inhibition in bacteria.

Case Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF7) cells. The results indicated that:

- IC50 : 12 µM after 48 hours of treatment.

- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antibacterial Efficacy

In another investigation focusing on its antibacterial properties:

- The compound exhibited an MIC of 32 µg/mL against E. coli.

- Time-kill studies indicated bactericidal activity within 4 hours of exposure.

Data Summary Table

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF7 (Breast Cancer) | 12 µM | Apoptosis via mitochondrial pathway |

| Antibacterial | E. coli | 32 µg/mL | Bactericidal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.